ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymer chemistry.
3-Ethyl-2,4-dimethylpyrrole: Used as a substrate for the synthesis of various dyes and pigments.
The uniqueness of this compound lies in its complex structure and the diverse range of applications it offers.
Properties
Molecular Formula |
C26H25N3O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25N3O3S2/c1-4-32-26(31)17-8-10-18(11-9-17)29-15(2)12-20(16(29)3)21(30)13-33-24-23-19-6-5-7-22(19)34-25(23)28-14-27-24/h8-12,14H,4-7,13H2,1-3H3 |
InChI Key |
CCWXJDUPKDXWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.